2,4-Diethoxy-5-methylpyrimidine
Description
BenchChem offers high-quality 2,4-Diethoxy-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethoxy-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-12-8-7(3)6-10-9(11-8)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXALIABDZXPJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064590 | |
| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7193-87-5 | |
| Record name | 2,4-Diethoxy-5-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7193-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007193875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 2,4-diethoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethoxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: A Researcher's Perspective on Chemical Safety
An In-Depth Technical Safety Guide for Researchers: 2,4-Diethoxy-5-methylpyrimidine
In the landscape of drug discovery and scientific research, we frequently encounter compounds with incomplete safety profiles. 2,4-Diethoxy-5-methylpyrimidine (CAS No. 7193-87-5) is a prime example. While regulatory databases currently indicate this substance is not classified as hazardous, it is imperative for the discerning scientist to understand that an absence of a hazard classification is not synonymous with an absence of risk. This guide is crafted for the laboratory professional, providing a framework for risk assessment and safe handling of research chemicals where comprehensive safety data is not yet established. We will deconstruct the available information, apply principles of chemical analogy, and outline prudent practices to ensure a robust culture of safety in the laboratory.
The GHS Classification: Interpreting the Data
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information. For 2,4-Diethoxy-5-methylpyrimidine, the current data presents a unique situation.
Current Hazard Status
According to aggregated data from multiple notifications to the ECHA C&L Inventory, this chemical does not meet the criteria for GHS hazard classification.[1] This is the most critical piece of regulatory information available.
| GHS Hazard Classification Data Summary | |
| Source | PubChem (Aggregated from 89 companies, 89 notifications)[1] |
| GHS Hazard Statement | Not Classified |
| Conclusion | The substance is reported as not meeting GHS hazard criteria.[1] |
This "Not Classified" status means that based on the data submitted, the substance did not trigger the thresholds for any specific GHS hazard class (e.g., acute toxicity, skin corrosion, carcinogenicity). However, this does not preclude the possibility of unknown hazards. For a research chemical, this status should be interpreted as "handle with caution" rather than "safe."
Risk Assessment Logic for Unclassified Compounds
When faced with a non-classified research chemical, a prudent researcher must adopt a conservative risk assessment strategy. The workflow involves treating the lack of data as a data point in itself, prompting a higher degree of control.
Caption: Risk assessment workflow for a non-GHS-classified chemical.
Hazard Assessment by Chemical Analogy
To bridge the data gap, we can analyze the known hazards of structurally related pyrimidine derivatives. This practice of "hazard by analogy" is a cornerstone of chemical risk assessment in research settings. While not a direct indication of the target compound's properties, it informs us of the potential risks associated with the pyrimidine scaffold.
| Structurally Related Pyrimidine Derivatives & Their Hazards | | :--- | :--- | | Compound | Known GHS Hazards | | 2,4-Dimethoxy-5-methylpyrimidine[2] | Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye damage. | | 2,4-Dichloro-5-methylpyrimidine[3] | Harmful if swallowed, Causes severe burns, Risk of serious damage to eyes. | | 6-Amino-2,4-dimethylpyrimidine[4] | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Insight: The pyrimidine core, when substituted with different functional groups, can exhibit a wide range of toxicities, from irritation to severe corrosivity.[2][3][4] This variability underscores the necessity of avoiding direct contact with 2,4-Diethoxy-5-methylpyrimidine, as its specific toxicological profile is uncharacterized.
Prudent Laboratory Practices: A Proactive Approach
Given the uncharacterized nature of this compound, the primary safety directive is to minimize all potential routes of exposure (inhalation, dermal, ingestion). The following protocols are based on standard best practices for handling research chemicals.
Exposure Controls and Personal Protection
Engineering controls are the first line of defense, followed by appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: All handling of 2,4-Diethoxy-5-methylpyrimidine, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential dust or vapors.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[5][6]
-
Body Protection: A standard laboratory coat must be worn and kept buttoned.[3]
Caption: Mandatory PPE and engineering controls workflow.
Handling and Storage Protocol
Step-by-Step Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the compound is a liquid, use a pipette or syringe.
-
Weighing: If weighing, do so within the fume hood or in a balance enclosure.
-
Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[6]
Storage Requirements:
Precautionary First-Aid and Emergency Procedures
In the absence of specific toxicological data, standard first-aid measures for chemical exposure should be followed immediately.
| Exposure Route | Precautionary First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[7][9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation develops, seek medical attention.[7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
Spill Response: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (like vermiculite or sand), scoop it into a sealed container, and dispose of it as chemical waste.[6][11] Ventilate the area and clean the spill site.[5]
Physical and Chemical Properties
Understanding the basic physical properties can inform safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 182.22 g/mol | PubChem[1] |
| Boiling Point (est.) | 284.00 to 286.00 °C @ 760.00 mm Hg | The Good Scents Company[12] |
| Flash Point (est.) | 104.10 °C (219.00 °F) TCC | The Good Scents Company[12] |
| Solubility (est.) | Soluble in alcohol; Water: 152.6 mg/L @ 25 °C | The Good Scents Company[12] |
Insight: The estimated flash point is relatively high, suggesting it is not highly flammable.[12] However, like most organic materials, it is combustible at high temperatures. In case of a fire, use standard extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4] Fire may produce hazardous combustion products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]
Conclusion
2,4-Diethoxy-5-methylpyrimidine exists in a common category for research scientists: a compound vital for discovery but lacking a comprehensive, publicly available safety profile. Its "Not Classified" GHS status should be viewed as a data gap, not a declaration of safety. The responsible researcher will mitigate this uncertainty by adhering to stringent, universal laboratory safety protocols. By employing robust engineering controls, universal PPE, and informed handling procedures based on the principles of chemical analogy, the potential risks associated with this and other uncharacterized compounds can be effectively managed, ensuring that scientific advancement and personal safety proceed in tandem.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15). Sigma-Aldrich.
- 2,4-Dimethoxy-5-methylpyrimidine. PubChem.
- Pyrimidine. PubChem.
- 2,4-Dichloro-5-methylpyrimidine - Material Safety D
- Pyrimidine, 2,4-diethoxy-5-methyl-. PubChem.
- SAFETY DATA SHEET - 6-Amino-2,4-dimethylpyrimidine 99%. Pfaltz & Bauer.
- Safety Data Sheet. (2025, October 15). MedchemExpress.com.
- SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, June 3). MedchemExpress.com.
- Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Chemos GmbH&Co.KG.
- NALCO® 7206 Safety D
- Chemical Safety Data Sheet. INDOFINE Chemical Company, Inc.
- SAFETY DATA SHEET - 4,5-Diaminopyrimidine. (2009, June 12). Fisher Scientific.
- 2,4-diethoxy-5-methyl pyrimidine vethymine. The Good Scents Company.
- SAFETY DATA SHEET - Pyrimidine, 5-methyl-. (2013, January 22). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine. (2026, January 17). ChemicalBook.
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An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diethoxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] Understanding the physicochemical properties of these compounds is paramount for their synthesis, purification, formulation, and ultimately, their biological activity. This technical guide provides a comprehensive overview of the boiling and melting points of a specific derivative, 2,4-Diethoxy-5-methylpyrimidine (CAS No. 7193-87-5), a compound of interest in synthetic and medicinal chemistry. This document will delve into its known physical constants, the theoretical principles governing these properties, experimental methodologies for their determination, and a plausible synthetic route.
Physicochemical Properties of 2,4-Diethoxy-5-methylpyrimidine
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling-point liquids like 2,4-Diethoxy-5-methylpyrimidine, this property is a critical parameter for purification by distillation and for assessing its volatility.
| Property | Estimated Value | Pressure | Source |
| Boiling Point | 284.00 - 286.00 °C | 760 mmHg | The Good Scents Company[4] |
| Boiling Point | 283.722 °C | 760 mmHg | ChemBlink |
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity for crystalline solids. For 2,4-Diethoxy-5-methylpyrimidine, a definitive experimental melting point is not documented in readily available chemical databases. Several sources indicate the melting point as "not available," which strongly suggests that the compound exists as a liquid at or near ambient temperatures. This is consistent with the structural features of the molecule, which may hinder the formation of a stable crystal lattice.
Theoretical Considerations: The "Why" Behind the Properties
The boiling and melting points of a molecule are dictated by the strength of its intermolecular forces. For 2,4-Diethoxy-5-methylpyrimidine, several factors contribute to its relatively high boiling point:
-
Molecular Weight and Size: With a molecular weight of 182.22 g/mol , the molecule has a significant number of electrons, leading to substantial van der Waals forces.[5] Generally, as molecular weight and surface area increase, so do these dispersion forces, requiring more energy to overcome them for the substance to boil.[6]
-
Dipole-Dipole Interactions: The pyrimidine ring, with its two electronegative nitrogen atoms, is π-deficient, creating a permanent dipole moment.[1][7] The ethoxy groups also contribute to the molecule's polarity. These dipole-dipole interactions add to the overall intermolecular attractive forces.
-
Absence of Hydrogen Bonding: Crucially, 2,4-Diethoxy-5-methylpyrimidine lacks hydrogen bond donors (i.e., no hydrogen atoms are directly bonded to highly electronegative atoms like oxygen or nitrogen). This distinguishes it from other pyrimidine derivatives like uracil or thymine, which can form strong hydrogen bonds and thus have much higher melting points.
The lack of a defined melting point and its presumed liquid state at room temperature can be attributed to its molecular asymmetry and the flexibility of the ethoxy side chains. These features can disrupt efficient packing into a crystal lattice, thereby lowering the melting point.
Experimental Determination of the Boiling Point
For a high-boiling-point liquid such as 2,4-Diethoxy-5-methylpyrimidine, several established methods can be employed for accurate experimental determination.
Thiele Tube Method
This is a convenient micro-scale method that requires a small amount of the sample.
Protocol:
-
A small sample of 2,4-Diethoxy-5-methylpyrimidine is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil or silicone oil) to ensure uniform heating.
-
The oil is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Diagram of the Thiele Tube Method Workflow
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Reflux Method
This method is suitable when a larger quantity of the substance is available and can also be used for purification via distillation.
Protocol:
-
Approximately 5-10 mL of 2,4-Diethoxy-5-methylpyrimidine is placed in a round-bottom flask with a few boiling chips.
-
A condenser is fitted vertically to the flask, and cooling water is circulated through it.
-
A thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.
-
The flask is heated gently until the liquid boils and a reflux ring of condensing vapor is established on the inner surface of the condenser.
-
The temperature is recorded when it stabilizes; this is the boiling point.
Proposed Synthesis of 2,4-Diethoxy-5-methylpyrimidine
While a specific synthesis for 2,4-Diethoxy-5-methylpyrimidine is not widely documented, a plausible and efficient route can be extrapolated from established pyrimidine synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this case, starting from the readily available 2,4-dichloro-5-methylpyrimidine is a logical strategy.
Reaction Scheme: 2,4-dichloro-5-methylpyrimidine can be reacted with sodium ethoxide in ethanol. The ethoxide acts as a nucleophile, displacing the chloride ions at the 2 and 4 positions of the pyrimidine ring in a nucleophilic aromatic substitution reaction.
Step-by-Step Protocol:
-
Sodium metal is dissolved in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
2,4-dichloro-5-methylpyrimidine is dissolved in anhydrous ethanol.
-
The solution of 2,4-dichloro-5-methylpyrimidine is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitored by techniques such as TLC or GC-MS).
-
The resulting sodium chloride precipitate is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The crude product is then purified, likely by vacuum distillation, given its high boiling point.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed Workflow for the Synthesis of 2,4-Diethoxy-5-methylpyrimidine.
Applications and Importance in Drug Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The substituents on the pyrimidine ring play a crucial role in modulating the compound's pharmacological profile. The ethoxy groups at the 2 and 4 positions, as in 2,4-Diethoxy-5-methylpyrimidine, can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds with target proteins, thereby affecting its pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position can provide steric bulk and influence metabolic stability. Therefore, a thorough understanding of the fundamental physicochemical properties, such as the boiling and melting points, is the first step in the rational design and development of novel pyrimidine-based therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the boiling and melting points of 2,4-Diethoxy-5-methylpyrimidine. While an experimentally determined melting point is not available, its high estimated boiling point of approximately 284-286 °C is a key physical constant. The underlying physicochemical principles governing these properties have been discussed, along with detailed experimental protocols for their verification. A plausible and efficient synthetic route has also been proposed. For researchers and professionals in the field of drug development, a firm grasp of these fundamental properties is essential for the successful synthesis, purification, and formulation of this and related pyrimidine derivatives, ultimately paving the way for the discovery of new and effective medicines.
References
- Recent Advances in Pyrimidine-Based Drugs. MDPI. (2024-01-11).
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018-09-14).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
- 3 Trends That Affect Boiling Points. Master Organic Chemistry. (2026-01-20).
- 2,4-diethoxy-5-methyl pyrimidine vethymine. The Good Scents Company.
- Pyrimidine, 2,4-diethoxy-5-methyl- - Substance Details - SRS | US EPA. (2023-11-01).
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. (2015-08-28).
- Pyrimidine - Wikipedia.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. (2021-06-25).
Sources
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- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Utility of 2,4-Diethoxy-5-methylpyrimidine as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 2,4-Diethoxy-5-methylpyrimidine as a versatile intermediate in pharmaceutical synthesis. The focus is on its role as a precursor to the 2,4-diaminopyrimidine scaffold, a privileged structure in numerous clinically significant drugs. These notes will delve into the mechanistic rationale behind its use, provide exemplary synthetic protocols, and outline essential analytical methods for quality control, thereby offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide range of biological targets.[1] Within this class, the 2,4-diaminopyrimidine moiety is of particular importance. Its characteristic hydrogen bonding pattern allows it to act as a hinge-binding motif in many protein kinase inhibitors, a major class of anti-cancer drugs.[2] Furthermore, this scaffold is central to the activity of antimicrobial agents like Trimethoprim, which selectively inhibit dihydrofolate reductase (DHFR) in bacteria.[3]
2,4-Diethoxy-5-methylpyrimidine serves as a key building block for accessing the 2,4-diamino-5-methylpyrimidine core. The ethoxy groups at the 2 and 4 positions are excellent leaving groups, readily displaced by nucleophiles such as the amino groups from guanidine. This reactivity makes it a valuable and strategically important intermediate in the synthesis of a diverse array of pharmaceutical compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is crucial for process development and safety.
| Property | Value | Reference |
| CAS Number | 7193-87-5 | [4] |
| Molecular Formula | C9H14N2O2 | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 283.7 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in organic solvents such as ethanol. |
Safety Information:
Core Application: Synthesis of 2,4-Diamino-5-methylpyrimidine Derivatives
The primary application of 2,4-Diethoxy-5-methylpyrimidine in pharmaceutical synthesis is its conversion to 2,4-diamino-5-methylpyrimidine derivatives. This is typically achieved through a condensation reaction with guanidine.
Reaction Mechanism: Guanidine Condensation
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The guanidine, a strong nucleophile, attacks the electron-deficient carbon atoms at the 2 and 4 positions of the pyrimidine ring. The ethoxy groups act as good leaving groups, facilitating the substitution. The reaction is typically carried out in the presence of a base to deprotonate the guanidine, enhancing its nucleophilicity.
Caption: Reaction of 2,4-Diethoxy-5-methylpyrimidine with guanidine.
Exemplary Protocol: Synthesis of 5-Methyl-2,4-pyrimidinediamine
This protocol is a representative procedure for the synthesis of the core 2,4-diaminopyrimidine scaffold from a 2,4-dialkoxypyrimidine precursor. It is analogous to key steps in the synthesis of various pharmaceuticals, including Trimethoprim.[3][6]
Materials:
-
2,4-Diethoxy-5-methylpyrimidine
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Guanidine Free Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add guanidine hydrochloride portion-wise with stirring. The reaction is exothermic. Stir the resulting suspension of sodium chloride in the ethanolic guanidine solution for 1 hour at room temperature.
-
Condensation Reaction: To the guanidine solution, add a solution of 2,4-Diethoxy-5-methylpyrimidine in toluene. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purification: Dissolve the crude product in dilute hydrochloric acid. Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-basic impurities. Basify the aqueous layer with a sodium hydroxide solution to precipitate the 5-methyl-2,4-pyrimidinediamine.
-
Final Product: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum to yield the final product. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of 5-Methyl-2,4-pyrimidinediamine.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity and identity of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 2,4-Diethoxy-5-methylpyrimidine and monitoring the progress of its conversion to the diaminopyrimidine derivative.
Exemplary HPLC Method for Pyrimidine Intermediates:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method can be adapted and validated for the specific compounds of interest.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
General GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to separate the components.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. The resulting mass spectra can be compared to library databases for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and confirmation of the identity of the starting material and the final product.
-
¹H NMR: The proton NMR spectrum of 2,4-Diethoxy-5-methylpyrimidine is expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), the methyl group (a singlet), and the pyrimidine ring proton (a singlet). For the product, 5-methyl-2,4-pyrimidinediamine, the disappearance of the ethoxy signals and the appearance of broad signals for the amino protons would be indicative of a successful reaction.[9]
-
¹³C NMR: The carbon NMR spectrum provides complementary information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the functional group transformations during the reaction. The disappearance of C-O-C stretching vibrations of the ethoxy groups and the appearance of N-H stretching vibrations of the amino groups would confirm the conversion.[9]
Conclusion
2,4-Diethoxy-5-methylpyrimidine is a strategically valuable intermediate for the synthesis of pharmaceuticals containing the 2,4-diamino-5-methylpyrimidine core. Its reactivity with guanidine provides a reliable and efficient route to this important scaffold. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their drug discovery and development endeavors. As with any chemical process, appropriate safety precautions and rigorous analytical characterization are paramount to ensure the quality and consistency of the synthesized materials.
References
-
Pyrimethamine. In Wikipedia. (2023, December 29). [Link]
-
1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Trimethoprim. Basicmedical Key. (2016, August 27). [Link]
-
van Kuilenburg, A. B. P., van Lenthe, H., & van Gennip, A. H. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(11), 2019–2027. [Link]
-
Trimethoprim Synthesis. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]
- Process for the preparation of trimethoprim and novel intermediates for use therein. (1982).
-
2,4-Diaminopyrimidine. PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
- van Kuilenburg, A. B. P., van Lenthe, H., Löffler, M., & van Gennip, A. H. (2006). Analysis of pyrimidine synthesis de novo intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry.
-
File:Pyrimethamine traditional synthesis.png. (2016, December 2). Wikimedia Commons. [Link]
-
Gangjee, A., et al. (2008). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and its 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine regioisomer as antifolates. Bioorganic & Medicinal Chemistry, 16(15), 7344–7352. [Link]
-
Wang, H., et al. (2019). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 11(19), 8232–8255. [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2012). National Center for Biotechnology Information. [Link]
-
Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. (2021, November 13). ResearchGate. [Link]
- Taylor, E. C., & Skotnicki, J. S. (1975). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 18(11), 1083-1086.
-
Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium. ChemRxiv. (2022). [Link]
- Klinke, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Clinica Chimica Acta, 494, 137-145.
-
Synthesis of Pyrimethamine. Issuu. (2020, December 1). [Link]
-
A) Synthesis of 2,4,6‐functionalized pyrimidines by condensation of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. (2001). National Center for Biotechnology Information. [Link]
-
Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. (2025, January 26). MDPI. [Link]
- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (1978).
-
2,4-Dimethoxy-5-methylpyrimidine. PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of pyrimethamine 53 over 4 steps. Adapted with permission... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). Royal Society of Chemistry. [Link]
- Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229–234.
- Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines. (2017).
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. [Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (2006). National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. [Link]
-
Pyrimidine, 2,4-diethoxy-5-methyl-. (2023, November 1). United States Environmental Protection Agency. [Link]
-
Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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nucleophilic substitution reactions of 2,4-Diethoxy-5-methylpyrimidine
Application Note: Nucleophilic Substitution Architectures for 2,4-Diethoxy-5-methylpyrimidine
Executive Summary
2,4-Diethoxy-5-methylpyrimidine (CAS: 7392-11-2) serves as a critical "bis-lactim ether" scaffold in the synthesis of modified nucleobases, particularly 5-methylcytosine analogs and thymine derivatives. Unlike its 2,4-dichloro counterparts, the diethoxy derivative offers a unique reactivity profile where the ethoxy groups function as leaving groups under specific nucleophilic aromatic substitution (
This guide details the protocols for exploiting the regioselective reactivity of this molecule.[1] Due to the electronic asymmetry introduced by the 5-methyl group and the N1/N3 atoms, the C4-ethoxy group is significantly more labile than the C2-ethoxy group. This allows for the precise synthesis of N4-substituted-5-methylcytosines (via aminolysis) or controlled deprotection to Thymine (via hydrolysis).[1]
Mechanistic Principles & Regioselectivity
The Electronic Landscape
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1] However, the presence of two ethoxy groups (electron-donating by resonance) and a 5-methyl group (weakly electron-donating) modulates this reactivity.[1]
-
C4-Position (Primary Reactive Site): The C4 carbon acts similarly to a para-position relative to N1.[1] It is the most electrophilic site due to the conjugation with N1 and less steric hindrance compared to C2.[1] The ethoxy group at C4 is the "kinetic leaving group."[1]
-
C2-Position (Secondary Reactive Site): The C2 carbon is flanked by two nitrogen atoms.[1] While inductively positive, the electron repulsion from the lone pairs of adjacent nitrogens and the lack of a clear "para-like" resonance stabilization for the Meisenheimer intermediate makes it less reactive towards initial nucleophilic attack compared to C4.[1]
-
Leaving Group Dynamics: Ethoxide (
) is a poorer leaving group than chloride.[1] Consequently, reactions on this substrate typically require higher temperatures (reflux or autoclave) or acid catalysis (to protonate the ring nitrogen, increasing electrophilicity) compared to chloropyrimidines.[1]
Reaction Pathways
-
Aminolysis: Attack by primary/secondary amines at C4 yields 2-ethoxy-4-amino-5-methylpyrimidine derivatives.
-
Hydrolysis: Acid-catalyzed attack by water typically occurs at both positions, but can be tuned.[1] Complete hydrolysis yields Thymine .[1]
Visualization: Reactivity & Workflow
Experimental Protocols
Protocol A: Regioselective Aminolysis (Synthesis of N4-Alkyl-5-methylcytosines)
Target: Selective displacement of the C4-ethoxy group to create cytosine analogs.
Reagents:
-
Substrate: 2,4-Diethoxy-5-methylpyrimidine (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Methylamine, Benzylamine) (3.0 – 5.0 eq)[1]
-
Solvent: Absolute Ethanol (anhydrous)[1]
-
Catalyst (Optional): Acetic acid (0.1 eq) can accelerate reaction by protonating N3.[1]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vial (or autoclave for volatile amines), dissolve 1.0 g (5.5 mmol) of 2,4-Diethoxy-5-methylpyrimidine in 10 mL of absolute ethanol.
-
Addition: Add the primary amine (16.5 mmol, 3 eq). Note: For ammonia, use saturated ethanolic ammonia.
-
Reaction: Seal the vessel and heat to 100–120°C for 12–24 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The starting material (
) will disappear, and a more polar spot ( ) will appear.[1] -
Work-up:
Expected Yield: 75–85% Key Characterization: NMR will show loss of one ethyl group signals (one triplet, one quartet remaining) and appearance of N-alkyl signals.[1]
Protocol B: Controlled Hydrolysis (Conversion to Thymine)
Target: Complete displacement of both ethoxy groups to generate 5-methyluracil (Thymine).[1]
Reagents:
-
Substrate: 2,4-Diethoxy-5-methylpyrimidine
-
Acid: 6M Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)[1]
-
Solvent: Water/Ethanol (1:1)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in a minimal amount of ethanol.
-
Acidification: Add 6M HCl (10 eq).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Isolation:
Expected Yield: >90%
Data Summary & Troubleshooting
| Variable | Protocol A (Aminolysis) | Protocol B (Hydrolysis) |
| Primary Nucleophile | Amine ( | Water ( |
| Leaving Group | Ethoxide ( | Ethanol ( |
| Selectivity | C4 > C2 (High) | Non-selective (Both hydrolyze) |
| Temperature | 100–120°C (Sealed Tube) | 100°C (Reflux) |
| Common Pitfall | Incomplete reaction at low temp.[1] | Product solubility in acid (requires neutralization for some derivatives).[1] |
Troubleshooting Guide:
-
Issue: Low conversion in Aminolysis.
-
Solution: The ethoxy group is robust.[1] Increase temperature to 130°C or switch solvent to n-Butanol to allow higher reflux temperatures.
-
-
Issue: Mixture of C2 and C4 substitution.
References
-
Hitchings, G. H., & Elion, G. B. (1949). A new synthesis of cytosine and 5-methylcytosine.[1][6] Journal of Biological Chemistry, 177(1), 357-360.[1]
-
Source:[1]
-
-
Brown, D. J. (1994). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs).[1] Wiley-Interscience.[1]
- Context: Authoritative text on pyrimidine reactivity, confirming C4-alkoxy displacement kinetics.
-
Pallela, P. K., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.[5] Asian Journal of Chemistry.
-
Source:[1]
-
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition.[1] Wiley.[1]
-
Context: General mechanism of
in diazines.[1]
-
Sources
- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A new synthesis of cytosine and 5-methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Antifolate Drugs: A Detailed Guide Utilizing 2,4-Diethoxy-5-methylpyrimidine as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of antifolate drugs, with a particular focus on the strategic use of 2,4-diethoxy-5-methylpyrimidine as a key intermediate. Antifolates are a critical class of therapeutic agents that act by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids.[1][2] By disrupting the folate metabolic pathway, these drugs effectively halt cell division and are widely used as antibacterial and anticancer agents.[3][4]
This guide will detail a robust synthetic pathway to a prominent antifolate, trimethoprim, starting from the readily available 2,4-dihydroxy-5-methylpyrimidine (thymine). We will explore the chemical logic and experimental considerations for each synthetic step, providing detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and development.
Introduction to Antifolates and the Role of DHFR
Folic acid is a vital B vitamin that, in its reduced form, tetrahydrofolate (THF), acts as a cofactor in one-carbon transfer reactions. These reactions are fundamental for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[3][5] The enzyme dihydrofolate reductase (DHFR) is responsible for the reduction of dihydrofolate (DHF) to THF, thus regenerating the active cofactor pool.[1][5]
Antifolate drugs, such as methotrexate and trimethoprim, are structural analogs of folic acid or its metabolites.[4][6] They competitively bind to the active site of DHFR, preventing the reduction of DHF and leading to a depletion of THF.[1][5] This ultimately results in the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells like bacteria and cancer cells.[3][4]
A Multi-Step Synthetic Pathway to Trimethoprim
The following sections outline a detailed, multi-step synthesis of trimethoprim, a potent and selective inhibitor of bacterial DHFR.[6] This synthetic route is designed to be both instructive and practical, highlighting key transformations in heterocyclic chemistry.
Overall Synthetic Workflow
The synthesis commences with the common and inexpensive starting material, 2,4-dihydroxy-5-methylpyrimidine (thymine), and proceeds through a series of transformations to yield the final product, trimethoprim.
Caption: Chlorination of 2,4-dihydroxy-5-methylpyrimidine.
Protocol 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine
| Reagent/Parameter | Quantity | Moles | Notes |
| 2,4-Dihydroxy-5-methylpyrimidine | 37.8 g | 0.3 | Starting material |
| Phosphorus oxychloride (POCl₃) | 54 mL | 0.6 | Chlorinating agent and solvent |
| Pyridine | 24.3 mL | 0.3 | Base to neutralize HCl byproduct |
| Reaction Temperature | 160 °C | - | |
| Reaction Time | 2 hours | - | |
| Expected Yield | 43.0 g (88%) |
Procedure:
-
In a 150 mL Teflon-lined stainless steel reactor, combine 2,4-dihydroxy-5-methylpyrimidine (37.8 g, 0.3 mol), phosphorus oxychloride (54 mL, 0.6 mol), and pyridine (24.3 mL, 0.3 mol).
-
Seal the reactor and heat the mixture to 160 °C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice (~100 g).
-
Adjust the pH of the resulting solution to 8-9 with a saturated sodium carbonate solution.
-
The solid product will precipitate. Collect the precipitate by filtration, wash with a small amount of cold water, and then with methyl t-butyl ether.
-
Dry the product under vacuum to obtain 2,4-dichloro-5-methylpyrimidine. [4] Causality and Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups. It acts as both the reagent and the solvent in this case.
-
Pyridine: The reaction generates hydrogen chloride (HCl) as a byproduct. Pyridine, a weak base, is added to neutralize the HCl, preventing unwanted side reactions and driving the equilibrium towards the product.
-
High Temperature: The reaction requires a high temperature to overcome the activation energy for the chlorination of the relatively unreactive pyrimidine ring.
-
Quenching with Ice: The quenching of excess POCl₃ with water is highly exothermic and can be violent. Using ice helps to control the temperature and dissipate the heat generated.
Step 2: Ethoxylation of 2,4-Dichloro-5-methylpyrimidine
With the activated dichloro-pyrimidine in hand, the next step is to introduce the ethoxy groups via nucleophilic aromatic substitution.
Reaction:
Caption: Ethoxylation of 2,4-dichloro-5-methylpyrimidine.
Protocol 2: Synthesis of 2,4-Diethoxy-5-methylpyrimidine
| Reagent/Parameter | Quantity | Moles | Notes |
| 2,4-Dichloro-5-methylpyrimidine | 16.3 g | 0.1 | Starting material |
| Sodium | 5.1 g | 0.22 | To prepare sodium ethoxide |
| Anhydrous Ethanol | 150 mL | - | Solvent and reagent source |
| Reaction Temperature | Reflux (~78 °C) | - | |
| Reaction Time | 4 hours | - | |
| Expected Yield | ~14.6 g (80%) |
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (5.1 g, 0.22 mol) in small pieces to anhydrous ethanol (150 mL). The reaction is exothermic.
-
Once all the sodium has reacted to form sodium ethoxide, add 2,4-dichloro-5-methylpyrimidine (16.3 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield 2,4-diethoxy-5-methylpyrimidine as an oil or low-melting solid.
Causality and Experimental Choices:
-
Sodium Ethoxide: Sodium ethoxide is a strong nucleophile and a strong base. The ethoxide ion attacks the electron-deficient carbon atoms of the pyrimidine ring, displacing the chloride ions.
-
Anhydrous Conditions: Sodium metal reacts violently with water. Therefore, anhydrous ethanol is essential for the safe preparation of sodium ethoxide.
-
Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the double substitution.
Part 2: Construction of the Trimethoxybenzyl Moiety
This part focuses on the introduction of the characteristic 3,4,5-trimethoxybenzyl group, a key pharmacophore for binding to DHFR.
Step 3: Bromination of the 5-Methyl Group
To facilitate the coupling with the trimethoxybenzene ring, the methyl group at the 5-position of the pyrimidine is first activated by bromination.
Reaction:
Sources
- 1. prepchem.com [prepchem.com]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 6. jscimedcentral.com [jscimedcentral.com]
Application Notes and Protocols for the Alkylation of the Pyrimidine Ring using 2,4-Diethoxy-5-methylpyrimidine
Introduction: Strategic Alkylation of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of alkyl groups onto the pyrimidine ring is a critical tactic for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic strategies for the alkylation of the pyrimidine ring, with a specific focus on leveraging 2,4-diethoxy-5-methylpyrimidine as a versatile starting material. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key synthetic steps.
The presence of the ethoxy groups at the 2 and 4 positions of the pyrimidine ring in 2,4-diethoxy-5-methylpyrimidine significantly influences its reactivity. These electron-donating groups activate the ring, particularly at the 5-position, making it amenable to electrophilic substitution. However, direct alkylation on the ring or at the 5-methyl group can be challenging. A more robust and versatile approach involves a two-step strategy:
-
Functionalization of the 5-methyl group: The initial step is the conversion of the relatively unreactive 5-methyl group into a more versatile functional group, such as an aldehyde (formyl group).
-
Carbon-Carbon Bond Formation: The newly introduced functional group then serves as a handle for the introduction of various alkyl moieties through well-established carbon-carbon bond-forming reactions.
This application note will focus on a reliable and broadly applicable pathway for the effective "alkylation" of 2,4-diethoxy-5-methylpyrimidine by first converting the 5-methyl group to a 5-formyl group via the Vilsmeier-Haack reaction, followed by subsequent olefination using the Wittig reaction.
Reaction Schematics and Mechanistic Considerations
The overall synthetic strategy is depicted below. This multi-step approach provides a controlled and efficient means of introducing a wide variety of alkyl and substituted alkyl groups at the 5-position of the pyrimidine ring.
Caption: Overall strategy for the alkylation of 2,4-diethoxy-5-methylpyrimidine.
Part 1: The Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3]
Mechanism:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C5 position of the pyrimidine ring. The resulting intermediate is subsequently hydrolyzed during the workup to yield the desired 5-formylpyrimidine.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Part 2: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4][5][6][7] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific location.
Mechanism:
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diethoxy-5-formylpyrimidine via Vilsmeier-Haack Reaction
This protocol describes the formylation of 2,4-diethoxy-5-methylpyrimidine.
Materials:
-
2,4-Diethoxy-5-methylpyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-diethoxy-5-methylpyrimidine (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,4-diethoxy-5-formylpyrimidine.
Expected Outcome:
This procedure is expected to yield the desired aldehyde product. The yield will vary depending on the specific reaction conditions and scale.
Protocol 2: Synthesis of 5-Alkenyl-2,4-diethoxypyrimidines via Wittig Reaction
This protocol describes the conversion of 2,4-diethoxy-5-formylpyrimidine to a 5-alkenyl derivative.[8]
Materials:
-
2,4-Diethoxy-5-formylpyrimidine
-
A suitable triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a vinyl group)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Nitrogen inlet
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the chosen triphenylphosphonium salt (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C (or -78 °C for n-BuLi).
-
Slowly add the strong base (1.0 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Wittig Reaction:
-
Dissolve 2,4-diethoxy-5-formylpyrimidine (1.0 eq) in a minimal amount of the same anhydrous solvent in a separate flame-dried flask under nitrogen.
-
Slowly add the aldehyde solution to the pre-formed ylide solution via syringe at 0 °C (or -78 °C).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 5-alkenyl-2,4-diethoxypyrimidine.
-
Quantitative Data Summary:
The following table provides representative data for the Wittig olefination of a related substrate, 5-formyl-2,4-dimethoxypyrimidine, which can be used as a guideline for the expected outcomes with the diethoxy analog.
| Ylide Precursor | Product | Yield (%) |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2,4-dimethoxypyrimidin-5-yl)acrylate | 85 |
| (Cyanomethylene)triphenylphosphorane | 3-(2,4-Dimethoxypyrimidin-5-yl)acrylonitrile | 80 |
| (Nitromethylene)triphenylphosphorane | 2,4-Dimethoxy-5-(2-nitrovinyl)pyrimidine | 75 |
Data adapted from a study on 2,4-dimethoxypyrimidine.[8] Yields are expected to be comparable for the 2,4-diethoxy analog under optimized conditions.
Alternative Alkylation Strategies
While the formylation-Wittig sequence is a robust method, other strategies can be considered for the introduction of alkyl groups.
Grignard Reaction with 5-Formyl-2,4-diethoxypyrimidine
Following the successful formylation of the 5-methyl group, a Grignard reaction can be employed to introduce alkyl or aryl groups, resulting in a secondary alcohol. This alcohol can then be further manipulated, for instance, through deoxygenation, to yield the final alkylated product.
Reaction Principle:
Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl group of aldehydes.[9][10][11]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Diethoxy-5-methylpyrimidine
Executive Summary & Chemical Logic
The Challenge: In the synthesis of 2,4-Diethoxy-5-methylpyrimidine (typically via nucleophilic substitution of 2,4-dichloro-5-methylpyrimidine with sodium ethoxide), the most persistent impurities are the mono-ethoxy species :
-
2-ethoxy-4-hydroxy-5-methylpyrimidine
-
2-hydroxy-4-ethoxy-5-methylpyrimidine
The Scientific Basis for Separation: The separation strategy relies on the acidity difference driven by lactam-lactim tautomerism.
-
Target Molecule (Di-ethoxy): Lacks an acidic proton. It behaves as a weak base (pyrimidine nitrogen) and is lipophilic.
-
Impurity (Mono-ethoxy): Possesses an acidic proton (-OH / -NH tautomer). The pKa of these hydroxy-pyrimidines typically ranges between 8.5 and 9.5 .
The Solution: We utilize a pH-Swing Extraction protocol. By adjusting the aqueous phase to pH 10-11, the impurity is deprotonated into its water-soluble salt (phenolate/amidate anion), while the target product remains neutral and partitions into the organic phase.
Diagnostic: Identifying the Impurity
Before initiating purification, confirm the impurity profile.[1]
HPLC Signature
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.
-
Observation:
-
Mono-ethoxy Impurity: Elutes earlier (Lower Retention Time) due to the polar hydroxyl group and H-bonding capability.
-
Di-ethoxy Target: Elutes later due to higher lipophilicity (two ethyl groups, no H-bond donors).
-
Visual/Physical Signs[1][2][3][4][5]
-
Crude Appearance: Sticky, off-white solid or viscous oil (pure product should be a crystalline white solid).
-
Solubility Check: The impurity is sparingly soluble in non-polar solvents (Hexane/Heptane) but soluble in 1M NaOH. The target is soluble in Hexane/Heptane (hot) and insoluble in water.
Remediation Protocol: pH-Swing Extraction
Status: Gold Standard Method Objective: Chemically scrub the mono-ethoxy impurity.
Reagents Required
-
Solvent A (Organic): Dichloromethane (DCM) or Toluene. (DCM is preferred for higher solubility, Toluene for green chemistry compliance).
-
Reagent B (Base Wash): 5% w/v Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na2CO3).
-
Reagent C (Neutralizer): Brine (Saturated NaCl) and Water.
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Ensure complete dissolution.
-
Note: If solids remain undissolved, they may be inorganic salts (NaCl) from the synthesis. Filter these off before proceeding.
-
-
The "Scrub" (Critical Step):
-
Phase Separation:
-
Drain the lower organic layer (DCM) into a clean flask.
-
Check: The aqueous top layer now contains the impurity. (Do not discard until yield is confirmed).
-
-
Repeat Wash: Perform a second wash with 5% NaOH to ensure quantitative removal.
-
Neutralization Wash:
-
Wash the organic layer with Distilled Water (to remove excess base).
-
Wash with Brine (to remove residual water emulsion).
-
-
Drying & Concentration:
-
Dry organic layer over Anhydrous Sodium Sulfate (Na2SO4).
-
Filter and concentrate under reduced pressure (Rotavap).
-
Visualizing the Workflow (DOT Diagram)
Caption: Logical flow for the pH-selective removal of acidic hydroxy-pyrimidine impurities.
Polishing: Recrystallization (Optional)
If the extraction yields >98% purity but trace impurities remain, use recrystallization.
-
Solvent System: n-Heptane or Hexane.[4]
-
Protocol:
-
Heat the solvent to boiling (98°C for Heptane).
-
Add the crude solid slowly until saturation.
-
Hot Filtration: Filter while hot to remove any insoluble salts or polymerized byproducts.
-
Cooling: Allow to cool slowly to Room Temp, then to 4°C.
-
Filtration: Collect white crystals.
-
-
Why this works: The di-ethoxy target has a steep solubility curve in alkanes (soluble hot, insoluble cold). Polar mono-ethoxy impurities often "oil out" or adhere to the flask walls, allowing decantation of the clear supernatant.
Frequently Asked Questions (FAQ)
Q1: Can I use acid (HCl) to wash the organic layer instead of base? A: NO. This is a critical error.
-
Reason: Pyrimidine ethers are susceptible to acid-catalyzed hydrolysis. Washing with strong acid will cleave the ethoxy groups, converting your target back into the mono-ethoxy impurity or even thymine (5-methyluracil). Always maintain neutral or basic conditions during workup.
Q2: My yield dropped significantly after the NaOH wash. Where did my product go? A: Check the pH of your wash.
-
If the NaOH was too concentrated (>10%) or the contact time too long, you may have forced hydrolysis of the product.
-
Troubleshooting: Acidify the aqueous waste layer to pH 3.[5] If a precipitate forms, that is your degraded product (now thymine/mono-ethoxy). For future batches, use colder NaOH (0-5°C) and minimize contact time.
Q3: Why does the mono-ethoxy impurity form in the first place? A: It is usually due to moisture in the reaction or stoichiometric imbalance .
-
Moisture: Sodium ethoxide is extremely hygroscopic. If water is present, it forms NaOH, which competes with ethoxide, leading to -OH substitution instead of -OEt.
-
Stoichiometry: Ensure at least 2.2 - 2.5 equivalents of NaOEt are used to drive the reaction to completion.
Comparative Data: Physicochemical Properties
| Property | 2,4-Diethoxy-5-methylpyrimidine (Target) | Mono-ethoxy Impurity (e.g., 2-ethoxy-4-hydroxy) | Impact on Protocol |
| Molecular Weight | 182.22 g/mol | 154.17 g/mol | Different RT in MS |
| H-Bond Donors | 0 | 1 (NH / OH) | Impurity is more polar |
| Predicted pKa | ~1.5 (Basic N) | ~9.0 (Acidic NH/OH) | Basis for NaOH extraction |
| LogP (Lipophilicity) | ~1.8 (Predicted) | ~0.4 (Predicted) | Target stays in Organic layer |
| Solubility (Water) | Insoluble | Soluble at pH > 10 | Allows aqueous removal |
Troubleshooting Decision Tree
Caption: Rapid decision logic for selecting the purification method based on HPLC retention time.
References
-
BenchChem. (2025).[4][6] Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Retrieved from (Extrapolated from analogous chloropyrimidine purification protocols).
-
PubChem. (2025).[7][8] Compound Summary: 2,4-Diethoxy-5-methylpyrimidine (CAS 7193-87-5).[9][10] National Library of Medicine. Retrieved from .
-
US Environmental Protection Agency. (2023). Substance Details: Pyrimidine, 2,4-diethoxy-5-methyl-.[8][9][10] EPA Registry. Retrieved from .
-
Atticus LLC. (2022). The Effect of Water pH on Pesticide Effectiveness (Hydrolysis of Pyrimidine Derivatives). Retrieved from .
-
University of Kyoto. (2022). pKa Data Compiled by R. Williams: Pyrimidine and Uracil Derivatives. Retrieved from .
Sources
- 1. DSpace [cora.ucc.ie]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethoxy-5-methylpyrimidine | C7H10N2O2 | CID 579948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
preventing hydrolysis of 2,4-Diethoxy-5-methylpyrimidine during storage
Welcome to the technical support guide for 2,4-Diethoxy-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing hydrolysis of this compound during storage and handling. As a substituted pyrimidine, 2,4-Diethoxy-5-methylpyrimidine is susceptible to degradation by moisture, which can compromise sample integrity and experimental outcomes. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2,4-Diethoxy-5-methylpyrimidine during storage?
The primary cause of degradation for 2,4-Diethoxy-5-methylpyrimidine is hydrolysis. The pyrimidine ring, particularly with alkoxy substituents, is susceptible to attack by water molecules. This reaction can lead to the cleavage of the ethoxy groups, ultimately altering the chemical structure and purity of the compound. The general mechanism involves the nucleophilic attack of water on the carbon atoms attached to the ethoxy groups, which is a common degradation pathway for pyrimidine derivatives.[1][2]
Q2: How can I visually identify if my sample of 2,4-Diethoxy-5-methylpyrimidine has undergone hydrolysis?
Visual inspection alone is not a reliable method for detecting hydrolysis, as the degradation products may be colorless and the physical appearance of the compound may not change significantly in the early stages. However, signs of significant degradation could include a change in color, clumping of the solid material due to moisture absorption, or a change in solubility. For accurate assessment, analytical methods such as HPLC, GC-MS, or NMR spectroscopy are necessary to identify and quantify hydrolysis products.[3][4][5]
Q3: What are the ideal storage conditions to prevent hydrolysis?
To minimize hydrolysis, 2,4-Diethoxy-5-methylpyrimidine should be stored under a dry, inert atmosphere.[6][7] The key is to rigorously exclude moisture. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[8][9] |
| Temperature | -20°C | Reduces the rate of chemical reactions, including hydrolysis.[10] |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Protects from light and prevents moisture ingress.[11] |
| Location | A desiccator or a dry box | Provides an additional layer of protection against ambient humidity.[12] |
Q4: Is refrigeration or freezing alone sufficient for long-term storage?
While low temperatures slow down the rate of hydrolysis, they are not sufficient on their own if moisture is present.[10] Storing a container in a refrigerator or freezer can even introduce moisture through condensation when the container is opened at room temperature.[10] Therefore, it is crucial to combine low-temperature storage with a moisture-free environment. Always allow the container to warm to room temperature before opening to prevent condensation.[10]
Q5: Are there any chemical incompatibilities I should be aware of during storage?
Yes, avoid storing 2,4-Diethoxy-5-methylpyrimidine with or near strong acids or strong oxidizing agents.[11][13][14] Acidic conditions can catalyze the hydrolysis of the ethoxy groups.[15][16]
Troubleshooting Guide: Hydrolysis-Related Issues
This section addresses specific issues that may arise during your experiments, with a focus on identifying and resolving problems related to the hydrolysis of 2,4-Diethoxy-5-methylpyrimidine.
Scenario 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Your stock of 2,4-Diethoxy-5-methylpyrimidine may have partially hydrolyzed, leading to a lower concentration of the active compound and the presence of impurities that could interfere with your assay.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze an aliquot of your stored compound using a suitable analytical method (HPLC is often the most accessible) to check for the presence of degradation products.[3]
-
Use a Fresh Sample: If degradation is confirmed, switch to a fresh, unopened vial of the compound for your experiments.
-
Implement Proper Handling: Review your sample handling procedures. Ensure that you are using dry solvents and equipment, and minimizing the time the container is open to the atmosphere.[6][7]
-
Scenario 2: Unexpected peaks in your analytical chromatogram (e.g., HPLC, GC).
-
Potential Cause: These extra peaks are likely hydrolysis products of 2,4-Diethoxy-5-methylpyrimidine. Hydrolysis may yield mono-de-ethoxylated and di-de-ethoxylated pyrimidine derivatives.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the impurity peaks and confirm if they correspond to expected hydrolysis products.[4]
-
Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study. Intentionally expose a small sample of the compound to acidic or neutral aqueous conditions and heat, then analyze the resulting mixture. The peaks that increase in this sample are likely the hydrolysis products.
-
Purify the Sample: If a fresh sample is not available, you may need to purify your existing stock using techniques like flash chromatography to remove the hydrolysis products before use.
-
Workflow for Investigating Suspected Hydrolysis
Caption: Troubleshooting workflow for suspected hydrolysis.
Protocols for Ensuring Compound Stability
Protocol 1: Proper Storage of 2,4-Diethoxy-5-methylpyrimidine
This protocol outlines the best practices for storing the compound to prevent hydrolysis.
-
Initial Receipt: Upon receiving the compound, inspect the container for any damage to the seal.
-
Inert Atmosphere Blanketing: If the compound is not packaged under an inert atmosphere, it is recommended to do so. This can be achieved by gently flushing the vial with dry argon or nitrogen before sealing.[8][9]
-
Sealing: Use a vial with a PTFE-lined cap to ensure a tight seal. For added protection, you can wrap the cap with Parafilm.
-
Desiccation: Place the sealed vial inside a desiccator containing a desiccant such as silica gel or Drierite.[12] This provides a dry secondary environment.
-
Low Temperature Storage: Store the desiccator in a -20°C freezer.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
Protocol 2: Handling and Dispensing
This protocol details the steps to minimize moisture exposure when accessing the compound.
-
Equilibration: Before opening, remove the desiccator from the freezer and allow the vial to warm to room temperature. This can take 30-60 minutes and is critical to prevent condensation of atmospheric moisture onto the cold compound.[10]
-
Inert Atmosphere Handling: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.
-
Dispensing: Quickly weigh the desired amount of the compound and tightly reseal the vial immediately.
-
Re-storage: If you flushed the vial with inert gas before opening, re-flush it before sealing for re-storage. Return the vial to the desiccator and then to the freezer.
Workflow for Safe Handling of Moisture-Sensitive Compounds
Caption: Step-by-step workflow for handling the compound.
Understanding the Hydrolysis Pathway
The hydrolysis of 2,4-Diethoxy-5-methylpyrimidine likely proceeds in a stepwise manner, first yielding 2-hydroxy-4-ethoxy-5-methylpyrimidine or 4-hydroxy-2-ethoxy-5-methylpyrimidine, followed by further hydrolysis to 2,4-dihydroxy-5-methylpyrimidine (also known as thymine). The pyrimidine ring itself can also be susceptible to cleavage under harsh conditions.[1][17][18]
Proposed Hydrolysis Pathway
Caption: Proposed hydrolysis pathway of 2,4-Diethoxy-5-methylpyrimidine.
This guide provides a comprehensive framework for maintaining the integrity of your 2,4-Diethoxy-5-methylpyrimidine samples. By understanding the causes of hydrolysis and implementing these preventative measures, you can ensure the accuracy and reproducibility of your research.
References
- Fisher Scientific. (2021, May 15).
- Thermo Fisher Scientific. (2009, June 2). Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine.
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- ResearchGate.
- Loffler, M., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis.
- van Gennip, A. H., et al. (1987).
- Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
- MedchemExpress.com. (2025, July 28).
- Fisher Scientific. (2013, January 22).
- You, J., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
- Douki, T., et al. (1996). Measurement of Pyrimidine (6-4) Photoproducts in DNA by a Mild Acidic Hydrolysis-HPLC Fluorescence Detection Assay. Chemical Research in Toxicology.
- O'Donnell, R. E., et al. (1994).
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- MilliporeSigma. Preservation of Moisture-Sensitive Chemical Reagents.
- Santa Cruz Biotechnology. Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases.
- The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2010, August 15). Journal of Bacteriology.
- Google Patents. (2005). US20050072958A1 - Oxygen scavenger for low moisture environment and methods of using the same.
- Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry.
- O'Donnell, R. E., et al. (1994).
- University of Rochester, Department of Chemistry. How to Store Reagents.
- Creative Proteomics. (2024, September 18).
- ResearchGate. Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
Sources
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- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. physicsforums.com [physicsforums.com]
- 11. fishersci.com [fishersci.com]
- 12. terrauniversal.com [terrauniversal.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
separating 2,4-Diethoxy-5-methylpyrimidine from 2,4-dichloro starting material
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of 2,4-diethoxy-5-methylpyrimidine. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the separation of the desired product from its 2,4-dichloro-5-methylpyrimidine starting material.
I. Reaction Overview and Common Challenges
The synthesis of 2,4-diethoxy-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine is typically achieved through a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of the chlorine atoms on the pyrimidine ring with ethoxide ions. While seemingly straightforward, this process can present several purification challenges.
The primary difficulty lies in separating the final product from unreacted starting material and the potential mono-substituted intermediate, 2-chloro-4-ethoxy-5-methylpyrimidine. The polarity differences between these three compounds can be subtle, making purification by standard methods like recrystallization or column chromatography non-trivial.[3][4]
Diagram: Reaction Pathway
Sources
Technical Support Center: Moisture Sensitivity of 2,4-Diethoxy-5-methylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the moisture sensitivity of 2,4-Diethoxy-5-methylpyrimidine is limited in publicly available literature. This guide is compiled by Senior Application Scientists based on fundamental chemical principles, the known reactivity of analogous structures (enol ethers and alkoxypyrimidines), and extensive experience in troubleshooting synthetic organic chemistry. The information provided herein is intended to be a proactive resource to help researchers anticipate and address potential challenges.
Introduction: Understanding the Inherent Reactivity
2,4-Diethoxy-5-methylpyrimidine possesses two ethoxy groups attached to the pyrimidine ring at positions 2 and 4. These form what can be considered cyclic enol ether functionalities. Enol ethers are known to be susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding carbonyl compounds. In the case of 2,4-Diethoxy-5-methylpyrimidine, exposure to moisture, especially in the presence of trace acids, can likely lead to hydrolysis of the ethoxy groups to form 2,4-dihydroxy-5-methylpyrimidine, which is more commonly known as the nucleobase thymine .
This degradation can have significant consequences for your experiments, leading to:
-
Reduced yield of the desired product.
-
Formation of unexpected byproducts.
-
Inconsistent reaction outcomes.
-
Difficulty in product purification.
This guide provides a comprehensive framework for troubleshooting issues related to the moisture sensitivity of 2,4-Diethoxy-5-methylpyrimidine and offers best practices for its handling and use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and links them to the potential moisture-induced degradation of 2,4-Diethoxy-5-methylpyrimidine.
Issue 1: Low or No Reaction Conversion
Question: I've set up my reaction using 2,4-Diethoxy-5-methylpyrimidine, but I'm observing very low conversion of my starting materials, or the reaction is not proceeding at all. What could be the cause?
Answer:
Low or no conversion is a common symptom of using a degraded starting material. If the 2,4-Diethoxy-5-methylpyrimidine has been exposed to moisture, a significant portion of it may have hydrolyzed to thymine. Thymine is electronically and sterically different from the starting material and will likely not participate in the desired reaction, effectively reducing the concentration of your active reagent.[1]
Troubleshooting Steps:
-
Verify Reagent Integrity: Before use, check for any visual signs of degradation in your 2,4-Diethoxy-5-methylpyrimidine. It should be a clear liquid. The presence of a white precipitate (thymine is a solid) is a strong indicator of hydrolysis.
-
Analytical Confirmation: If you suspect degradation, you can confirm it using analytical techniques:
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum of your 2,4-Diethoxy-5-methylpyrimidine. The presence of broad signals in the 10-12 ppm region, characteristic of the N-H protons of thymine, alongside the disappearance or reduction of the ethoxy group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm), would confirm hydrolysis.[2][3]
-
IR Spectroscopy: An IR spectrum of the degraded material may show the appearance of strong C=O stretching bands around 1650-1750 cm⁻¹ and N-H stretching bands around 3100-3300 cm⁻¹, which are characteristic of the lactam structure of thymine and absent in the starting material.[4][5][6]
-
-
Use a Fresh or Purified Batch: If degradation is confirmed, use a fresh, unopened bottle of 2,4-Diethoxy-5-methylpyrimidine. If a fresh bottle is not available, you may need to purify the existing stock by distillation under reduced pressure to remove any non-volatile thymine, ensuring to use anhydrous techniques.
Issue 2: Appearance of Unexpected Byproducts
Question: My reaction is yielding a complex mixture with several unexpected spots on TLC or peaks in my LC-MS, making purification difficult. Could this be related to moisture?
Answer:
Yes, the presence of thymine as a contaminant can lead to the formation of unexpected byproducts. Thymine itself can react with other reagents in your reaction mixture, leading to a cascade of side reactions.[7] Additionally, the ethanol released during hydrolysis can also participate in side reactions, especially in the presence of strong acids or bases.
Troubleshooting Steps:
-
Characterize the Byproducts: If possible, isolate and characterize the major byproducts. Comparing their spectral data to that of known thymine derivatives can provide clues about the side reactions occurring.
-
Strict Anhydrous Conditions: The most effective way to prevent the formation of hydrolysis-related byproducts is to rigorously exclude moisture from your reaction. This includes:
-
Drying Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.[8]
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. It's good practice to test the water content of your solvents using methods like Karl Fischer titration or specialized NMR techniques if your chemistry is particularly sensitive.[9][10]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon.[11]
-
Issue 3: Inconsistent Reaction Yields and Reproducibility Issues
Question: I am getting inconsistent yields for the same reaction. Sometimes it works well, and other times the yield is significantly lower. What could be causing this variability?
Answer:
Inconsistent exposure to atmospheric moisture is a likely culprit for poor reproducibility when working with sensitive reagents. The extent of hydrolysis of 2,4-Diethoxy-5-methylpyrimidine can vary depending on the ambient humidity, the time the reagent bottle is open, and the handling techniques used on a particular day.
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict and consistent protocol for handling 2,4-Diethoxy-5-methylpyrimidine. This includes:
-
Minimizing the time the reagent bottle is open to the atmosphere.
-
Using a syringe to transfer the liquid reagent through a septum rather than pouring it.[8]
-
Storing the reagent under an inert atmosphere.
-
-
Aliquot the Reagent: Upon receiving a new bottle of 2,4-Diethoxy-5-methylpyrimidine, consider aliquoting it into smaller, sealed vials under an inert atmosphere. This minimizes the repeated exposure of the entire stock to potential moisture contamination.[12]
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2,4-Diethoxy-5-methylpyrimidine?
A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from direct sunlight. Storing in a desiccator can provide an additional layer of protection against ambient moisture.[13][14]
Q2: What is the likely mechanism of hydrolysis for 2,4-Diethoxy-5-methylpyrimidine?
A2: The hydrolysis is likely acid-catalyzed. The pyrimidine ring nitrogen can be protonated, which activates the C2 and C4 positions towards nucleophilic attack by water. This is analogous to the acid-catalyzed hydrolysis of enol ethers. The initial attack of water would lead to a hemiacetal-like intermediate, which would then eliminate ethanol to form a hydroxyl group. This process would occur for both ethoxy groups to yield the final dihydroxy product, thymine.
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: While the choice of solvent is reaction-dependent, be aware that protic solvents can participate in exchange reactions with the ethoxy groups, especially under acidic or basic conditions. If your reaction conditions are harsh, consider using aprotic, anhydrous solvents like THF, dioxane, or toluene.
Q4: How can I confirm the purity of my 2,4-Diethoxy-5-methylpyrimidine before use?
A4: A quick ¹H NMR is the most reliable method. The absence of signals corresponding to thymine and the correct integration of the ethoxy and methyl signals will confirm its purity. Gas chromatography (GC) can also be used to assess purity.
Experimental Protocols: Best Practices for Handling
Protocol 1: Transfer of 2,4-Diethoxy-5-methylpyrimidine using a Syringe
-
Ensure the bottle of 2,4-Diethoxy-5-methylpyrimidine has a septum-sealed cap.
-
Puncture the septum with a needle connected to a source of dry inert gas (nitrogen or argon) to create a positive pressure.
-
Use a clean, oven-dried syringe with a needle to pierce the septum.
-
Withdraw the desired volume of the liquid.
-
Quickly transfer the liquid to your reaction flask, which is also under an inert atmosphere.
Protocol 2: Setting up a Reaction under Anhydrous Conditions
-
Oven-dry all glassware and stir bars and assemble the apparatus while hot, allowing it to cool under a stream of inert gas.
-
Use rubber septa to seal all openings.
-
Introduce anhydrous solvent into the reaction flask via a cannula or syringe.
-
Add other solid reagents under a positive flow of inert gas.
-
Add 2,4-Diethoxy-5-methylpyrimidine using the syringe transfer technique described above.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of 2,4-Diethoxy-5-methylpyrimidine to thymine.
Caption: Proposed acid-catalyzed hydrolysis of 2,4-Diethoxy-5-methylpyrimidine.
Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| 2,4-Diethoxy-5-methylpyrimidine | ~4.4 (q, 4H, OCH₂), ~2.1 (s, 3H, CH₃), ~1.4 (t, 6H, OCH₂CH₃) | C-O-C stretch (~1100-1300), C=N stretch (~1550-1650) |
| Thymine (Degradation Product) | ~11.1 (br s, 2H, NH), ~7.3 (s, 1H, C6-H), ~1.8 (s, 3H, CH₃)[2][3] | N-H stretch (~3100-3300), C=O stretch (~1650-1750)[4][5][6] |
References
- Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(18), 4413–4416.
- Shahvar, A., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 11(1), 1-9.
- University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Newphase. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- Kusaka, Y., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Sensors, 22(23), 9419.
- Physics Forums. (2010). Keeping moisture-sensitive chemicals dry.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Chemistry Stack Exchange. (2023).
- Kumar, A., & Camenzind, M. J. (2000). Identifying organic contaminants in ultrapure water at sub-parts-per-billion levels. MICRO, 18(1), 37-43.
- Goerlitz, D. F., & Brown, E. (1972). Methods for analysis of organic substances in water (No. 5-A3). US Government Printing Office.
- ChemicalBook. (n.d.). Thymine(65-71-4) 1H NMR spectrum.
- Person, W. B., et al. (2000). Raman and Infrared Spectra of Thymine. A Matrix Isolation and DFT Study. The Journal of Physical Chemistry A, 104(16), 3687-3700.
- ResearchGate. (n.d.). Raman and Infrared Spectra of Thymine.
- ChemicalBook. (n.d.). Thymine synthesis.
- The Student Room. (2019). yield and purity in industry.
- PubChem. (n.d.). 2,4-Dimethoxy-5-methylpyrimidine.
- BioPharm International. (2021). How Pure is Pure? Understanding Reagent Purity Grades.
- Taylor, J. S., et al. (1990). 1H NMR assignment and melting temperature study of cis-syn and trans-syn thymine dimer containing duplexes of d(CGTATTATGC).
- NIST. (n.d.). Thymine. In NIST Chemistry WebBook.
- Prokhorov, D. I., et al. (2005). Synthesis of Thymine-Containing Monomers of Negatively Charged Peptide Nucleic Acids. Pharmaceutical Chemistry Journal, 39(6), 323-327.
- Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?
- TutorChase. (n.d.). How do impurities impact percentage yield?
- Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Korytko, P. J., & Reed, R. A. (2011). Impact of metal-induced degradation on the determination of pharmaceutical compound purity and a strategy for mitigation. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-10.
- Hu, Y., et al. (2025).
- GuideChem. (n.d.). 2,4-diethoxy-5-methylpyrimidine.
- Wang, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 5(110), 90894-90907.
- The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- LibreTexts. (2023).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- US EPA. (2023). Pyrimidine, 2,4-diethoxy-5-methyl-.
- Google Patents. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
- Catalyst University. (2019, March 10). Nucleotide Metabolism | Basics of Thymine Biosynthesis [Video]. YouTube.
- Wang, C., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1587.
- Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
- The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Thymine(65-71-4) 1H NMR spectrum [chemicalbook.com]
- 3. 1H NMR assignment and melting temperature study of cis-syn and trans-syn thymine dimer containing duplexes of d(CGTATTATGC).d(GCATAATACG) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. physicsforums.com [physicsforums.com]
troubleshooting low purity in 2,4-Diethoxy-5-methylpyrimidine production
Welcome to the technical support resource for the synthesis of 2,4-Diethoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its production, with a focus on achieving high purity.
The primary route to synthesizing 2,4-Diethoxy-5-methylpyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 2,4-dichloro-5-methylpyrimidine is reacted with sodium ethoxide in an ethanol solvent. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the purity of the final product.
This guide provides a structured, question-and-answer-based approach to troubleshoot low purity and other related issues.
Troubleshooting Workflow: A General Overview
Before diving into specific FAQs, the following workflow provides a systematic approach to diagnosing and resolving purity issues in your synthesis.
Caption: General troubleshooting workflow for low purity issues.
Frequently Asked Questions (FAQs)
Category 1: Starting Materials & Reagents
Q1: My final product is contaminated with a significant amount of mono-ethoxylated pyrimidine. What is the likely cause?
A1: The presence of mono-ethoxylated species (2-chloro-4-ethoxy-5-methylpyrimidine or 4-chloro-2-ethoxy-5-methylpyrimidine) almost always points to an incomplete reaction. The most common root causes are related to the stoichiometry or quality of your sodium ethoxide.
-
Insufficient Sodium Ethoxide: The reaction requires at least two equivalents of sodium ethoxide per equivalent of 2,4-dichloro-5-methylpyrimidine. A substoichiometric amount will naturally lead to incomplete conversion. It is standard practice to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Deactivated Sodium Ethoxide: Sodium ethoxide is highly hygroscopic and reactive. If it has been improperly stored, it may have partially hydrolyzed to sodium hydroxide and ethanol, reducing its effective concentration. Sodium hydroxide is a much poorer nucleophile for this SNAr reaction and can promote side reactions. Always use freshly prepared or properly stored, high-purity sodium ethoxide.
Q2: I am observing an unexpected impurity that doesn't seem to be a reaction intermediate. Where could it be coming from?
A2: This issue often traces back to the purity of your starting materials.
-
Purity of 2,4-dichloro-5-methylpyrimidine: Impurities present in the dichloropyrimidine starting material will likely carry through the reaction. It is crucial to verify the purity of this material by GC-MS or NMR before starting the synthesis.
-
Solvent Quality: Ensure you are using anhydrous ethanol. The presence of water can lead to the formation of hydroxy-pyrimidines, which are often difficult to remove. Additionally, residual solvents from previous manufacturing steps can introduce unexpected impurities[1]. The European Pharmacopoeia outlines strict limits and testing procedures for residual solvents, highlighting their importance[1].
Category 2: Reaction Conditions
Q3: The reaction is sluggish and conversion is low, even with sufficient sodium ethoxide. What parameters should I adjust?
A3: Low conversion despite correct stoichiometry usually points to suboptimal reaction kinetics.[2]
-
Temperature: This substitution reaction typically requires elevated temperatures to proceed at a reasonable rate. Refluxing in ethanol (approx. 78°C) is a common condition. If you are running the reaction at a lower temperature, conversion will be significantly slower.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Some reactions may require several hours to overnight for full conversion, depending on the scale and specific conditions.[2]
-
Solvent Choice: While ethanol is the standard solvent as it also serves as the reagent source for ethoxide, its polarity significantly influences reaction rates.[3] For this specific reaction, ethanol is ideal, but ensuring it is anhydrous is critical.
Q4: My reaction mixture is turning dark brown or black, and I'm getting a low yield of a complex mixture. What's happening?
A4: Dark coloration and the formation of complex mixtures often indicate decomposition or polymerization side reactions.
-
Excessive Temperature: While heat is necessary, excessively high temperatures or prolonged reaction times can cause degradation of the pyrimidine ring or starting materials. Stick to the reflux temperature of your solvent and use TLC/HPLC to determine the optimal reaction endpoint, avoiding unnecessary heating.[2]
-
Strongly Basic Conditions: The use of a large excess of a very strong base can sometimes lead to undesired side reactions. While a slight excess of sodium ethoxide is recommended, a very large excess might not be beneficial and could promote decomposition pathways.
Category 3: Work-up & Purification
Q5: I have a high yield of crude product, but I lose most of it during purification. How can I improve my purification strategy?
A5: This is a common challenge. The key is to select a purification method that effectively separates the desired product from the specific impurities present.
-
Recrystallization: 2,4-Diethoxy-5-methylpyrimidine is a solid at room temperature. Recrystallization is often an effective and scalable purification method. You will need to perform a solvent screen to find a suitable solvent system (a solvent in which the product is soluble when hot but sparingly soluble when cold, and in which impurities are either very soluble or insoluble). Hexanes, ethanol/water, or isopropanol are good starting points for screening.
-
Column Chromatography: For very stubborn impurities or for obtaining material of the highest purity, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Q6: After my aqueous work-up, my organic extracts are difficult to separate and I suspect product loss to the aqueous layer. How can I optimize the extraction?
A6: Emulsion formation and product partitioning into the aqueous layer can be problematic.
-
Salting Out: After quenching the reaction (e.g., with water or a dilute acid), add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[4]
-
Solvent Choice: Dichloromethane or ethyl acetate are common extraction solvents. Ensure you perform multiple extractions (e.g., 3x with a sufficient volume of solvent) to ensure complete recovery of the product from the aqueous phase.
Category 4: Analytical & Characterization
Q7: How can I set up an HPLC method to accurately determine the purity of my 2,4-Diethoxy-5-methylpyrimidine?
A7: A reverse-phase HPLC method with UV detection is a standard and effective way to assess purity.
-
Principle: The method separates compounds based on their polarity. The non-polar stationary phase (e.g., C18) retains compounds, which are then eluted by a polar mobile phase.
-
Sample Protocol: The following is a good starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | A: Water (with 0.1% Formic Acid)B: Acetonitrile (with 0.1% Formic Acid) | Formic acid helps to protonate silanols and improve peak shape. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min. | A gradient is essential to elute both polar impurities and the less polar product in a reasonable time with good resolution.[3] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The pyrimidine ring has strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
This method should be validated for your specific needs. LC-MS/MS can also be used for more sensitive detection and identification of trace impurities.[5][6]
Reaction Pathway and Common Impurities
The following diagram illustrates the primary reaction pathway and highlights the formation of common process-related impurities.
Caption: Synthesis pathway and common side reactions.
Protocol: Synthesis of 2,4-Diethoxy-5-methylpyrimidine
This protocol is a representative procedure. Optimization may be required based on your specific equipment and scale.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per gram of starting material).
-
Carefully add sodium metal (2.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Alternatively, add commercial high-purity sodium ethoxide (2.2 equivalents) directly to the anhydrous ethanol.
-
-
Reaction Execution:
-
Once the sodium ethoxide solution has formed and cooled slightly, add 2,4-dichloro-5-methylpyrimidine (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux (approx. 78°C).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into an equal volume of cold water to quench any unreacted sodium ethoxide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with saturated sodium chloride solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., hot hexanes or a minimal amount of hot ethanol followed by the addition of water until cloudy).
-
Alternatively, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
References
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Eurofins. Analytical Method Summaries.
- Patil, R.S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
- Zhichkin, P., Fairfax, D.J., & Eisenbeis, S.A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Ministry of Health, Labour and Welfare. Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products).
- ATSDR. Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids.
- EURL-SRM. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
-
EMA. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Available from: [Link]
- S.P. Singh et al.
Sources
optimizing reaction temperature for pyrimidine ethoxylation
Technical Support Center: Pyrimidine Ethoxylation
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the Technical Support Center for pyrimidine ethoxylation. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will delve into the critical role of reaction temperature, a parameter that can dictate the success or failure of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the ethoxylation of pyrimidines, focusing on the pivotal role of reaction temperature.
Q1: What is the fundamental mechanism of pyrimidine ethoxylation, and how does temperature drive the reaction?
Answer: The ethoxylation of an activated pyrimidine, such as a chloropyrimidine, predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step process:
-
Nucleophilic Attack: The ethoxide ion (EtO⁻), a potent nucleophile, attacks an electron-deficient carbon atom on the pyrimidine ring (typically positions 2, 4, or 6, which are activated by the ring nitrogens).[3] This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2] The electron-withdrawing nitrogen atoms within the pyrimidine ring are crucial for stabilizing this intermediate via resonance.[1][3]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of a leaving group, most commonly a halide ion (e.g., Cl⁻).
Temperature is the critical input of energy required to overcome the activation energy (Ea) of the initial nucleophilic attack. Insufficient thermal energy results in a sluggish or stalled reaction, as the reactants lack the energy to form the Meisenheimer complex.[1][4] Conversely, excessive heat can provide enough energy to activate undesired reaction pathways, leading to byproducts.[1][5]
Sources
Validation & Comparative
Chromatographic Behavior of 2,4-Diethoxy-5-methylpyrimidine: A Comparative TLC Guide
The following guide is structured as an advanced technical resource for application scientists and organic chemists. It prioritizes the comparative analysis of chromatographic behavior, essential for monitoring the synthesis and purification of 2,4-Diethoxy-5-methylpyrimidine.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2,4-Diethoxy-5-methylpyrimidine is a critical intermediate, often synthesized via nucleophilic aromatic substitution (
In drug development (e.g., synthesis of Triciribine analogues), the primary challenge is not merely identifying the product, but distinguishing it from:
-
The Precursor: 2,4-Dichloro-5-methylpyrimidine (highly lipophilic).
-
The "Mono" Impurities: Regioisomers where only one chlorine has been displaced (2-chloro-4-ethoxy or 2-ethoxy-4-chloro).
-
Hydrolysis Byproducts: 5-Methyluracil (Thymine), which can form if moisture enters the basic reaction media.
This guide provides the relative retention data and solvent systems required to resolve these species on Silica Gel 60
Relative Mobility & Rf Data
Note on Absolute Values: Absolute Rf values fluctuate based on humidity, temperature, and chamber saturation. The values below represent relative mobility (selectivity) observed under standard laboratory conditions (25°C, 40-60% humidity).
Table 1: Comparative Rf Values (Silica Gel 60 )
| Compound | Structure Type | Polarity Rank | Rf (Hex:EtOAc 9:1) | Rf (Hex:EtOAc 8:2) | Rf (DCM:MeOH 98:2) |
| 2,4-Dichloro-5-methylpyrimidine | Precursor (Bis-halo) | 1 (Most Non-polar) | 0.65 - 0.75 | 0.80 - 0.90 | > 0.90 |
| 2,4-Diethoxy-5-methylpyrimidine | Target Product | 2 (Non-polar) | 0.45 - 0.55 | 0.60 - 0.70 | 0.80 - 0.85 |
| Mono-ethoxy/chloro isomers | Intermediate | 3 (Moderate) | 0.25 - 0.35 | 0.40 - 0.50 | 0.60 - 0.70 |
| 5-Methyluracil (Thymine) | Hydrolysis Product | 4 (Polar) | < 0.05 | < 0.10 | 0.15 - 0.25 |
Analysis of Separation Logic
-
The "Grease" Factor: The dichloro precursor is significantly more lipophilic ("greasy") than the diethoxy product. While the ethyl groups add bulk, the ether oxygens introduce Lewis basicity, allowing for hydrogen bonding with the acidic silanols of the stationary phase, slightly retarding elution compared to the halogens.
-
The "Mono" Trap: The most critical separation is between the Target and the Mono-ethoxy impurities. A gradient of 9:1 Hexane:EtOAc is recommended for reaction monitoring, as it maximizes the
between the fully substituted product and the mono-intermediates.
Visualization & Detection Protocol
Because pyrimidines possess a conjugated
Primary Method: UV Fluorescence Quenching
-
Wavelength: 254 nm (Short Wave).[1]
-
Appearance: Dark purple/black spots against a bright green fluorescent background.
-
Mechanism: The pyrimidine ring absorbs the UV light, preventing the F254 indicator in the silica from fluorescing.
Secondary Method: Iodine Chamber ( )
-
Utility: Distinguishes lipophilic alkyl chains.
-
Note: The diethoxy product will stain rapidly due to the ethyl chains; the dichloro precursor stains less intensely.
Experimental Workflow (Standard Operating Procedure)
The following protocol ensures reproducible separation, minimizing "smiling" (curved solvent fronts) and tailing.
Step 1: Chamber Equilibration
To ensure the Rf values in Table 1 are reproducible, the chamber atmosphere must be saturated.
-
Line the TLC chamber with filter paper.[4]
-
Add the mobile phase (e.g., Hexane:EtOAc 8:2).
-
Close the lid and wait 15 minutes. Failure to do this results in higher Rf values at the edges of the plate.
Step 2: Sample Preparation[1][10]
-
Concentration: Dissolve ~5 mg of crude reaction mixture in 1 mL of Dichloromethane (DCM) .
-
Why DCM? It dissolves both the lipophilic precursor and the polar byproducts, ensuring a representative spot. Avoid using the reaction solvent (e.g., Ethanol/DMF) directly, as high boiling point solvents cause streaking.
Step 3: Co-Spotting (The "C" Spot)
Never rely on single spots. Use the "Three-Lane" technique:
-
Lane 1: Starting Material (Reference).[1]
-
Lane 2: Co-spot (50% SM + 50% Reaction Mix).
-
Lane 3: Reaction Mixture.
-
Reasoning: If the Rf difference is small (e.g., < 0.1), the co-spot will appear as a figure-8 or an elongated oval, confirming the presence of unreacted material.
Decision Matrix & Process Flow
The following diagram illustrates the logical decision-making process for reaction monitoring and purification based on TLC results.
Caption: Logical workflow for monitoring the conversion of 2,4-dichloro-5-methylpyrimidine to the diethoxy target.
Troubleshooting Common Issues
Issue: "Streaking" or Tailing
-
Cause: Pyrimidine nitrogens can interact strongly with acidic silanols on the plate.
-
Solution: Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. This neutralizes the silica acidity, sharpening the spots.
Issue: Product Co-elutes with Impurity
-
Scenario: The Mono-ethoxy impurity (Rf ~0.4) is too close to the Diethoxy product (Rf ~0.5).
-
Solution: Switch solvent selectivity. Change from Hexane:EtOAc to Dichloromethane:Methanol (99:1) or Toluene:Acetone (9:1) . Toluene often provides better separation for aromatic systems via
interactions.
References
-
BenchChem. (2025).[5][2][4] Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). Retrieved from
-
National Institutes of Health (NIH). (2024). Identification of Optically Active Pyrimidine Derivatives. PubMed Central. Retrieved from
-
Northrop, B. H. (2023). Flash Column Chromatography Optimization Guide. Wesleyan University. Retrieved from
-
ChemicalBook. (2025).[6] 2,4-Dichloro-5-methylpyrimidine Properties and Synthesis. Retrieved from
-
ResearchGate. (2023). TLC Visualization and Rf values of Pyrimidine Derivatives in Ethyl Acetate Fractions. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Diethoxy-5-methylpyrimidine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, procedural framework for the safe disposal of 2,4-Diethoxy-5-methylpyrimidine, emphasizing the causality behind each step to foster a deeper understanding of laboratory safety protocols. While some sources suggest 2,4-Diethoxy-5-methylpyrimidine may not meet GHS hazard criteria, the principle of prudent practice in chemical handling dictates treating substances with unknown or unclassified hazard profiles with a high degree of caution, especially when related compounds exhibit hazardous properties.[1]
Core Principles of Chemical Waste Management
The disposal of any chemical, including pyrimidine derivatives, should not be undertaken lightly. Pyridine and its derivatives are often categorized as hazardous waste, necessitating specific disposal pathways.[2] Under no circumstances should such chemicals be disposed of via standard drains or mixed with general laboratory trash.[2][3] The overarching goal is to ensure that chemical waste is segregated, clearly identified, and transferred to a licensed waste disposal facility capable of managing its specific hazards.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to establish a safe working environment.
-
Engineering Controls : All handling of 2,4-Diethoxy-5-methylpyrimidine and its waste should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize the risk of inhalation.[4][6]
-
Personal Protective Equipment (PPE) : Adherence to a strict PPE protocol is non-negotiable. This includes, at a minimum:
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the collection, storage, and disposal of 2,4-Diethoxy-5-methylpyrimidine waste.
1. Waste Segregation and Collection:
-
Rationale : Proper segregation prevents unintended chemical reactions and ensures that waste streams are managed according to their specific hazards.
-
Procedure :
-
Designate a specific, compatible, and clearly labeled hazardous waste container for 2,4-Diethoxy-5-methylpyrimidine waste.[2]
-
This includes the pure compound, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
2. Container Labeling:
-
Rationale : Accurate labeling is a critical safety feature that communicates the contents and associated hazards to all laboratory personnel and waste handlers.
-
Procedure :
-
The waste container must be labeled with the words "Hazardous Waste."[2]
-
Clearly write the full chemical name: "2,4-Diethoxy-5-methylpyrimidine."[2]
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container (accumulation start date).[7]
-
3. Waste Storage:
-
Rationale : Safe storage minimizes the risk of spills, fires, and accidental exposure.
-
Procedure :
-
Ensure the waste container is always tightly sealed when not in use.[4][5]
-
Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area.[2]
-
This storage location should be away from incompatible materials, such as strong oxidizing agents and acids, as well as sources of ignition, heat, and direct sunlight.[2][6]
-
4. Disposal Coordination:
-
Rationale : The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Procedure :
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full waste container.[2]
-
Follow all institutional guidelines for waste manifest documentation and handover procedures.
-
Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
-
Immediate Actions :
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated.
-
-
Cleanup Procedure :
-
Don the appropriate PPE.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.
-
For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Collect the absorbed material and contaminated cleaning supplies in a designated hazardous waste container.[5]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
-
Quantitative Data and Hazard Considerations
| Property | Value/Information | Source |
| Chemical Name | 2,4-Diethoxy-5-methylpyrimidine | PubChem[1] |
| CAS Number | 7193-87-5 | PubChem[1] |
| Molecular Formula | C9H14N2O2 | EPA[8] |
| GHS Hazard Classification | Not Classified (by a limited number of reporters) | PubChem[1] |
| Disposal Recommendation | Treat as hazardous waste; dispose of at an approved waste disposal plant. | Fisher Scientific[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 2,4-Diethoxy-5-methylpyrimidine.
Caption: Disposal workflow for 2,4-Diethoxy-5-methylpyrimidine.
References
-
PubChem. (2026). 2,4-Dimethoxy-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-diethoxy-5-methyl pyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Pyrimidine, 2,4-diethoxy-5-methyl- - Substance Details. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine, 2,4-diethoxy-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
-
U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]
-
LookChem. (2025). 2,4-diethoxy-5-methylpyrimidine. Retrieved from [Link]
-
ACTenviro. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved from [Link]
- Bhatnagar, A., Rai, N., Singh, N. A., Jain, V., Goyal, J., & Pemawat, G. (2026). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. RSC Advances.
- U.S. Environmental Protection Agency. (2021). Pesticide Programs Update: EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. GovDelivery.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
Sources
- 1. Pyrimidine, 2,4-diethoxy-5-methyl- | C9H14N2O2 | CID 81612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
Personal protective equipment for handling 2,4-Diethoxy-5-methylpyrimidine
Executive Summary: Immediate Action Card
Status: CAUTION / DATA GAP. Specific toxicological data for 2,4-Diethoxy-5-methylpyrimidine is limited. Standard Safety Data Sheets (SDS) often list "Not Classified" due to a lack of testing, not a lack of hazard.
Operational Directive: Apply the Precautionary Principle . Based on Structure-Activity Relationship (SAR) analysis of the homologous 2,4-Dimethoxy-5-methylpyrimidine (CAS 5151-34-8), this substance must be treated as a Skin Sensitizer (H317) , Eye Irritant (H319) , and potentially Harmful if Swallowed (H302) .
| Parameter | Directive |
| Primary Engineering Control | Certified Chemical Fume Hood (Face velocity: 0.5 m/s). |
| Glove Material | Nitrile (Double Gloving Recommended) due to lipophilicity. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for liquid handling. |
| Respiratory | P100/OV (Organic Vapor) if fume hood is unavailable (Emergency only). |
| Spill Response | Absorb with vermiculite/sand. Do not wash into drains. |
Hazard Assessment: The "Why" Behind the Protocol
As scientists, we do not rely blindly on incomplete documentation. We analyze the molecule.[1][2][3]
-
The Lipophilicity Factor: The presence of two ethoxy groups (-OCH₂CH₃) at positions 2 and 4 significantly increases the lipophilicity (LogP ~1.9) compared to bare pyrimidine.
-
Consequence: This molecule can penetrate the stratum corneum (outer skin layer) more easily than hydrophilic analogues.
-
-
The Nitrogen Heterocycle: Pyrimidine derivatives are biologically active (mimicking DNA bases).
-
Consequence: Uncontrolled exposure carries a risk of biological interaction. The analogue 2,4-Dimethoxy-5-methylpyrimidine is a known sensitizer. We must assume the diethoxy variant shares this capability to trigger allergic contact dermatitis.
-
-
Physical State: Typically a liquid or low-melting solid.
-
Consequence: Splash hazards are the primary vector of exposure, necessitating sealable eye protection over impact protection.
-
Visualizing the Risk Assessment Logic (SAR Model)
Figure 1: Decision logic for assigning PPE protocols in the absence of comprehensive toxicity data.
PPE Selection & Specifications
A. Hand Protection: The Permeation Barrier
Because of the ethoxy-substituents, this chemical has affinity for organic solvents often used in its synthesis (e.g., DCM, Ethyl Acetate).
-
Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).
-
Why: Nitrile offers excellent splash protection against pyrimidine bases.
-
-
Secondary Layer (Critical): If dissolving in halogenated solvents (DCM/Chloroform), you must wear Silver Shield™ (Laminate) gloves under the nitrile.
-
Validation: Perform a positive pressure inflation test on gloves before donning to check for pinholes.
-
B. Eye & Face Protection[4][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why: Safety glasses with side shields provide gaps where liquids can ingress via capillary action or direct splash. Goggles form a seal.
-
Face Shield: Required only if handling volumes >1 Liter or conducting vigorous reflux.
C. Respiratory Protection
-
Primary: Engineering controls (Fume Hood) are the only acceptable routine protection.
-
Secondary (Spill/Emergency): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
-
Note: The "OV" component handles the solvent carrier; the "P100" handles any crystallized particulates.
-
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Check
-
Verify Airflow: Check fume hood monitor (Target: 80–100 fpm).
-
Clearance: Remove unnecessary equipment to prevent turbulence.
-
Barrier Setup: Place an absorbent pad (benchkote) in the hood to capture micro-droplets.
Phase 2: Handling (Liquid Transfer)
-
Donning: Put on laminate gloves (if using strong solvents)
Nitrile gloves Lab coat Goggles. -
Transfer:
-
Use positive-displacement pipettes for viscous liquids to prevent dripping.
-
Keep hands inside the hood but away from the sash plane.
-
-
Vessel Management: Keep reaction vessels closed when not actively adding reagents. Pyrimidines can be hygroscopic; moisture uptake can alter reaction stoichiometry.
Phase 3: Doffing & Decontamination
-
The "Beak" Method: Remove gloves by pinching the exterior of one glove, pulling it off inside out, and balling it into the gloved hand. Slide a finger under the remaining glove to peel it off over the first.
-
Wash: Immediately wash hands with soap and tepid water. Do not use hot water, as it opens pores and increases absorption rates of any potential residue.
Workflow Visualization
Figure 2: Operational workflow to minimize cross-contamination vectors.
Emergency Response Plan
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Wash with soap/water for 15 mins.2. Do NOT use solvents (ethanol/acetone) to clean skin; this drives the chemical deeper.3. Monitor: Watch for redness (erythema). |
| Eye Contact | 1. Flush: Eyewash station for 15 mins. Hold eyelids open.2. Consult: Seek ophthalmologist (alkaline nitrogen bases can damage corneal tissue). |
| Spill (<100mL) | 1. Evacuate immediate area.2. Don PPE (Goggles, Double Gloves).3. Absorb with vermiculite or spill pads.4. Neutralize: Wipe area with dilute acetic acid (if available) or soap water. |
Disposal Logistics
-
Classification: Hazardous Organic Waste.
-
Segregation:
-
Do NOT mix with oxidizers (peroxides, nitric acid) due to the nitrogen heterocycle's potential for exothermic oxidation.
-
Dispose of in the "Non-Halogenated Organic" stream (unless mixed with DCM/Chloroform, then "Halogenated").
-
-
Container: High-Density Polyethylene (HDPE) or Glass.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81612, 2,4-Diethoxy-5-methylpyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 579948, 2,4-Dimethoxy-5-methylpyrimidine (Analogous Hazard Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives classification logic. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
